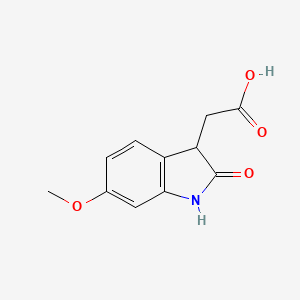

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Description

Chemical Identification and Nomenclature of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-Acetic Acid

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound This compound is systematically named according to IUPAC guidelines as 2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid . Its molecular formula is C$${11}$$H$${11}$$NO$$_{4}$$ , with a molecular weight of 221.21 g/mol . The CAS Registry Number for this compound is 885272-28-6 , distinguishing it from structurally related derivatives such as indole-3-acetic acid (CAS 87-51-4) and 2-oxoindole-3-acetic acid (CAS 2971-31-5) .

Table 1: Key identifiers for this compound

The methoxy group at position 6 and the oxo group at position 2 on the indole ring are critical for differentiating this compound from simpler indole derivatives.

Structural Relationship to Indole-3-Acetic Acid Derivatives

This compound belongs to the oxindole subclass of indole derivatives, characterized by a lactam ring (2-oxo-2,3-dihydro-1H-indole) fused to an acetic acid moiety. This structure contrasts with indole-3-acetic acid (IAA) , a plant hormone with a simpler indole ring and a carboxylic acid side chain at position 3 .

Key Structural Differences:

- Oxindole Core : The presence of the 2-oxo group introduces a lactam ring, reducing aromaticity compared to IAA.

- Methoxy Substituent : The 6-methoxy group adds steric and electronic effects absent in IAA.

- Acetic Acid Side Chain : Both compounds share a carboxylic acid group, but its position relative to the oxo group alters reactivity.

Table 2: Comparison with indole-3-acetic acid derivatives

The methoxy group enhances the compound’s lipophilicity, potentially influencing its interactions with biological targets or synthetic pathways .

Isomerism and Tautomeric Forms in Oxindole-Based Structures

Oxindole derivatives exhibit tautomerism due to the equilibrium between keto (lactam) and enol (lactim) forms. For this compound, the 2-oxo group facilitates keto-enol tautomerism, though the keto form is typically more stable in aqueous solutions .

Tautomeric Forms:

- Keto Form : Predominant form with a lactam ring (2-oxo group).

- Enol Form : Rare, involving a hydroxyl group at C2 and a double bond between C2 and N1.

Quantum mechanical calculations on similar oxindoles (e.g., 3-hydroxy-2-oxindole-3-acetic acid) show that the keto form is stabilized by ~20 kcal/mol compared to enol forms in water .

Isomerism Considerations:

- Positional Isomerism : Methoxy substitution at position 6 distinguishes this compound from isomers with methoxy groups at positions 4 or 5.

- Stereoisomerism : The acetic acid side chain at C3 introduces potential chirality, though racemization may occur under physiological conditions .

Table 3: Tautomeric stability of oxindole derivatives

| Compound | Keto Form Stability (kcal/mol) | Enol Form Stability (kcal/mol) | Dominant Form |

|---|---|---|---|

| 2-Oxoindole-3-acetic acid | 0 (reference) | +23.4 | Keto |

| 6-Methoxy-2-oxoindole-3-acetic acid | +4.7 | +25.1 | Keto |

The methoxy group slightly destabilizes the keto form compared to non-substituted oxindoles but does not shift the equilibrium significantly .

Properties

IUPAC Name |

2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTFDSAWMWAHQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672521 |

Source

|

| Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-28-6 |

Source

|

| Record name | 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reductive Lactonization

O-methyl substituted 2-oxofuroindolines can be prepared through a practical procedure involving reductive lactonization of oxindol-3-ylacetic acids. This method serves as a route for the formation of this class of compounds. Furthermore, 2-oxofuroindolines can be transformed into 2-oxopyrrolidinoindolines, demonstrating their versatility as key intermediates in natural product synthesis.

Preparation from 5-methoxyindol-3-ylacetonitrile

Starting with 5-methoxyindol-3-ylacetonitrile (4a) and its N-benzylated derivative 4b, the corresponding 2-(5-methoxy-2-oxo-3-indolyl)- and 2-(1-benzyl-5-methoxy-2-oxo-3-indolyl)acetic acids, 7a and 7b, were obtained through exploration of alternative reaction sequences, which include oxidation and hydrolysis (Scheme 1, and Table 1).

Scheme 1: Preparation of methyl oxindol-3-ylacetates 9a and 9b.

\$$

\begin{aligned}

& \text{N} \

& \text{MeO}

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{CO}2\text{R}2 \

& \text{N} \

& \text{R}_1

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{CO}2\text{H} \

& \text{N} \

& \text{R}1

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{N} \

& \text{CN} \

& \text{R}_1

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{N} \

& \text{R}_1 \

& \text{CN}

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{MeO} \

& \text{O}

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{MeO} \

& \text{O}

\end{aligned}

\$$

4a: R1 = H

4b: R1 = Bn

5a: R1 = H

5b: R1 = Bn

6a: R1 = H

6b: R1 = Bn

7a: R1 = R2 = H

7b: R1 = Bn, R2 = H

9a: R1 = H, R2 = Me

9b: R1 = Bn, R2 = Me

(a) DMSO, 37% aqueous HCl (1:1, v/v), rt, 1-3 h; (b) 35% aqueous KOH, MeOH, reflux, 4-8 h; (c) \$$CH2N2\$$/diethylether, rt, 20 min.

Oxidation and Hydrolysis

Oxidation of 4a and 4b with DMSO/aqueous HCl at room temperature affords 5a and 5b. These oxidized products are then hydrolyzed by treatment with aqueous KOH in refluxing MeOH, followed by acidic work-up to yield carboxylic acids 7a and 7b.

Table 1: Products and yields.

| Entry | Substrate | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4a | 1 | 5a | 77 |

| 2 | 4a | 7 | 6a | 76 |

| 3 | 4b | 2 | 5b | 62 |

| 4 | 4b | 7 | 6b | 74 |

| 5 | 5a | 4 | 7a/8a | 69 |

| 6 | 5b | 6 | 7b | 76 |

| 7 | 5a | 8 | 7a/8a | 75 |

| 8 | 6a | 3 | 7a | 80 |

| 9 | 6b | 2 | 7b | 57 |

Alkylation

N- and/or C-alkylations of 9a and 9b can be carried out using alkyl halides (1.1-2.5 equiv) under mild reaction conditions, using a phase-transfer reagent, to give 10a-c.

Scheme 2: Preparation of 2-(1,3-dialkyl-5-methoxy-2-oxo-3-indolyl)acetic acids 11a-c.

\$$

\begin{aligned}

& \text{N} \

& \text{R}_2 \

& \text{O}

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{CO}2\text{R}3 \

& \text{R}_1

\end{aligned}

\$$

\$$

\begin{aligned}

& \text{N} \

& \text{R}1 \

& \text{CO}2\text{Me} \

& \text{O}

\end{aligned}

\$$

10a-c: \$$R_3\$$ = Me

11a-c: \$$R_3\$$ = H

a: \$$R1\$$ = \$$R2\$$ =

b: \$$R1\$$ = \$$R2\$$ = Bn

c: \$$R1\$$ = Bn, \$$R2\$$ =

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its potential in developing novel pharmaceuticals, particularly those targeting neurological disorders. Research indicates that it possesses neuroprotective properties, making it a promising candidate for drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of derivatives of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid on neuronal cell lines. The results demonstrated a significant reduction in oxidative stress markers and apoptosis in treated cells compared to controls, suggesting its potential therapeutic application in neuroprotection .

Biochemical Research

In biochemical research, this compound is utilized to investigate metabolic pathways and enzyme interactions. Its role as a substrate or inhibitor can provide insights into complex biochemical processes and their implications for health and disease.

Example: Enzyme Interaction Studies

Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, which could lead to advancements in understanding metabolic disorders .

Natural Product Synthesis

The compound serves as a building block in the synthesis of various natural products. This application is crucial for discovering new therapeutic agents derived from nature.

Synthesis Pathway

A synthetic pathway involving this compound has been developed to create complex natural product analogs. These analogs have shown promising biological activities that warrant further investigation .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. This aids in the calibration and validation of techniques used to measure other compounds across various samples.

Application in Method Development

The compound has been used to develop high-performance liquid chromatography (HPLC) methods for quantifying related indole derivatives in pharmaceutical formulations .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Development of drugs targeting neurological disorders | Neuroprotective effects demonstrated in neuronal cell lines |

| Biochemical Research | Investigation of metabolic pathways and enzyme interactions | Modulation of enzyme activity relevant to metabolic disorders |

| Natural Product Synthesis | Building block for synthesizing natural product analogs | Promising biological activities observed |

| Analytical Chemistry | Standard reference material for calibration and validation in analytical methods | Development of HPLC methods for quantifying indole derivatives |

Mechanism of Action

The mechanism of action of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences among oxindole-3-acetic acid derivatives:

Physicochemical Data

- Retention Time : (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid elutes at 16.8 min in LC-MS, comparable to other indole metabolites like 1,3,7-trimethyluric acid .

- Spectroscopic Features: Methoxy derivatives exhibit distinct NMR shifts (e.g., δ 3.83 ppm for OCH₃ in compound 4c) . Thiazolidinone hybrids show characteristic [M+H]+ peaks at m/z 349.2 .

Biological Activity

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, a compound with the molecular formula CHNO and CAS number 885272-28-6, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in pharmaceutical development, particularly in the context of neurological disorders, and its role in biochemical research and natural product synthesis.

- Molecular Weight: 221.21 g/mol

- Molecular Structure: The compound features an indole structure with a methoxy group and an acetic acid moiety, which contributes to its biological properties.

1. Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects. It has been implicated in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. The compound's ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is under investigation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. In a study evaluating related indole derivatives, compounds similar to this compound demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for bacterial strains .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Candida albicans | 16.69 |

3. Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies focusing on its ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Case Studies

- Pharmaceutical Development : A study reported the synthesis of various indole derivatives, including this compound, which were tested for their neuroprotective effects in cellular models of neurodegeneration. Results indicated that these compounds could significantly reduce cell death induced by toxic agents .

- Antimicrobial Testing : In a comparative analysis of several indole derivatives, this compound was identified as one of the most effective compounds against E. coli and B. mycoides, with MIC values reflecting its strong antimicrobial potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, and how can reaction conditions be optimized?

- Methodology : Start with 6-methoxyindole derivatives as precursors. Introduce the oxo group at position 2 via oxidation (e.g., using potassium permanganate under controlled pH). The acetic acid moiety at position 3 can be introduced through nucleophilic substitution or condensation reactions. Optimize yields by varying catalysts (e.g., pyridine for acetylation) and reaction times, monitored via TLC/HPLC .

- Key Considerations : Purification via column chromatography is critical due to potential byproducts from incomplete oxidation or side reactions.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups.

- NMR : ¹H NMR should show methoxy protons (~δ 3.8 ppm), indole aromatic protons (δ 6.5-7.5 ppm), and acetic acid protons (δ 2.5-3.5 ppm). ¹³C NMR identifies carbonyl carbons (~δ 170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (C₁₁H₁₁NO₄, theoretical MW: 221.21 g/mol).

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Stability : Sensitive to light and moisture due to the indole core and carboxylic acid group. Degradation products may include de-methoxylated or oxidized derivatives.

- Storage : Use amber glass vials under inert gas (N₂/Ar) at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps (indicating redox potential) and electrostatic potential maps (reactivity hotspots). Compare with experimental UV-Vis spectra .

- MD Simulations : Study solvation effects in polar solvents (e.g., DMSO) to assess stability in biological assays.

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) be resolved?

- Methodological Triangulation :

- Verify compound purity (>95% via HPLC) to exclude impurities influencing results .

- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) across labs.

- Compare cell-line specificity (e.g., Gram-positive vs. Gram-negative bacteria) to identify structure-activity relationships.

Q. What strategies enable regioselective modification of the indole ring for SAR studies?

- Electrophilic Substitution : Bromination at position 5 using NBS in DMF to probe electronic effects.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 3 (after protecting the acetic acid group).

- Reductive Amination : Introduce alkyl/aryl groups at position 2 via ketone reduction and subsequent amine coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.